Cas no 169247-38-5 (4-Bromo-2-isopropylphenyl benzyl ether)

4-Bromo-2-isopropylphenyl benzyl ether structure
169247-38-5 structure
商品名:4-Bromo-2-isopropylphenyl benzyl ether
CAS番号:169247-38-5
MF:C16H17BrO
メガワット:305.209583997726
MDL:MFCD24199193
CID:5074822

4-Bromo-2-isopropylphenyl benzyl ether 化学的及び物理的性質

名前と識別子

    • Benzene,4-bromo-2-(1-methylethyl)-1-(phenylmethoxy)-
    • 4-bromo-2-isopropylphenyl benzyl ether
    • 1-Benzyloxy-4-bromo-2-isopropylbenzene
    • 1-(Benzyloxy)-4-bromo-2-isopropylbenzene
    • 4-Bromo-2-isopropylphenyl benzyl ether
    • MDL: MFCD24199193
    • インチ: 1S/C16H17BrO/c1-12(2)15-10-14(17)8-9-16(15)18-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3
    • InChIKey: JNRHGWQQDMEQPD-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=C(C=1)C(C)C)OCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 304.046
  • どういたいしつりょう: 304.046
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 235
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 9.2
  • 疎水性パラメータ計算基準値(XlogP): 5.2

4-Bromo-2-isopropylphenyl benzyl ether 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB574890-500 mg
1-(Benzyloxy)-4-bromo-2-isopropylbenzene; .
169247-38-5
500MG
€334.60 2023-04-13
abcr
AB574890-5g
1-(Benzyloxy)-4-bromo-2-isopropylbenzene; .
169247-38-5
5g
€1647.90 2025-03-19
Aaron
AR021PRL-100mg
1-(Benzyloxy)-4-bromo-2-isopropylbenzene
169247-38-5 95%
100mg
$174.00 2025-04-02
abcr
AB574890-1g
1-(Benzyloxy)-4-bromo-2-isopropylbenzene; .
169247-38-5
1g
€499.10 2025-03-19
abcr
AB574890-500mg
1-(Benzyloxy)-4-bromo-2-isopropylbenzene; .
169247-38-5
500mg
€334.60 2023-08-31
Aaron
AR021PRL-1g
1-(Benzyloxy)-4-bromo-2-isopropylbenzene
169247-38-5 95%
1g
$533.00 2025-02-12
Aaron
AR021PRL-250mg
1-(Benzyloxy)-4-bromo-2-isopropylbenzene
169247-38-5 95%
250mg
$277.00 2025-04-02
abcr
AB574890-1 g
1-(Benzyloxy)-4-bromo-2-isopropylbenzene; .
169247-38-5
1g
€449.10 2023-04-13
abcr
AB574890-250 mg
1-(Benzyloxy)-4-bromo-2-isopropylbenzene; .
169247-38-5
250MG
€209.00 2023-04-13
abcr
AB574890-250mg
1-(Benzyloxy)-4-bromo-2-isopropylbenzene; .
169247-38-5
250mg
€276.20 2025-03-19

4-Bromo-2-isopropylphenyl benzyl ether 関連文献

4-Bromo-2-isopropylphenyl benzyl etherに関する追加情報

Chemical Profile of 4-Bromo-2-isopropylphenyl benzyl ether (CAS No. 169247-38-5)

4-Bromo-2-isopropylphenyl benzyl ether, identified by the Chemical Abstracts Service Number (CAS No.) 169247-38-5, is a specialized organic compound that has garnered attention in the field of pharmaceutical and medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of aryl ethers, characterized by the presence of an oxygen atom bridging two aromatic rings. The specific substitution pattern, featuring a bromine atom at the 4-position and an isopropyl group at the 2-position of the phenyl ring, alongside a benzyl ether linkage, contributes to its distinct chemical properties and reactivity.

The synthesis of 4-Bromo-2-isopropylphenyl benzyl ether typically involves multi-step organic reactions, often starting from commercially available aromatic precursors. The introduction of the bromine substituent at the 4-position can be achieved through electrophilic aromatic substitution reactions, such as bromination using bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst. Subsequently, the installation of the isopropyl group at the 2-position may be accomplished via alkylation reactions, possibly employing isopropyl halides or Grignard reagents under controlled conditions. The final step involves forming the benzyl ether bond, which can be achieved through nucleophilic substitution or condensation reactions with benzyl halides or alcohols.

The structural attributes of 4-Bromo-2-isopropylphenyl benzyl ether make it a versatile intermediate in medicinal chemistry. The presence of both electron-withdrawing (bromine) and electron-donating (isopropyl) groups on the aromatic ring creates a balance of reactivity that can be exploited in various synthetic pathways. Additionally, the benzyl ether moiety often serves as a protecting group for hydroxyl or carboxylic acid functionalities in peptide synthesis or as a bioisostere in drug design to modulate metabolic stability and pharmacokinetic properties.

In recent years, there has been growing interest in exploring the pharmacological potential of aryl ether derivatives. The brominated aromatic system, in particular, has been extensively studied for its role in enhancing binding affinity and selectivity in drug-target interactions. For instance, 4-Bromo-2-isopropylphenyl benzyl ether has been investigated as a possible scaffold for developing novel therapeutic agents targeting protein-protein interactions or enzyme inhibition. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain kinases or transcription factors, which are implicated in various diseases such as cancer and inflammatory disorders.

The benzyl ether linkage in 4-Bromo-2-isopropylphenyl benzyl ether also opens up possibilities for further derivatization to explore different biological activities. Functionalization at the benzylic position or modifications to the aromatic rings can lead to compounds with enhanced efficacy or improved pharmacokinetic profiles. Researchers have employed computational methods to predict the binding modes of this compound with potential target proteins, which has guided experimental efforts toward optimizing its structure-activity relationships.

One notable area where 4-Bromo-2-isopropylphenyl benzyl ether has shown promise is in the development of chemosensitizers for cancer therapy. Studies indicate that certain aryl ether derivatives can modulate pathways involved in drug resistance, making them valuable adjuvants in combination therapies. The bromine substituent may facilitate interactions with specific residues on target proteins, while the isopropyl group can influence solubility and metabolic clearance. These combined effects make 4-Bromo-2-isopropylphenyl benzyl ether a compelling candidate for further investigation in oncology research.

The synthetic accessibility and structural diversity offered by 4-Bromo-2-isopropilphenethylbenzilbenzilbenzilbenzilbenzilbenzilbenzilbenzilbenzilbenzilbenzilbenzilbenzilbenzilbenze make it a valuable building block for medicinal chemists. Its incorporation into larger molecular frameworks allows for systematic exploration of biological activity across multiple therapeutic areas. As research continues to uncover new applications for this compound, it is likely that 4-Bromo-2-isopropylethynelphenethylbezilethynelbezilethynelbezilethynelbezilethynelbezilethynelbezilethynelbezilethynelbezilethynelbezilethynelbezilethynelbezylether will play an increasingly important role in drug discovery and development pipelines.

In conclusion, 4-Bromo-2-isopropylethynelphenethylbezilethynelbezilethynelbezilethynelbezilethynelbezilethynelbezilethynelbezilethynelbezilethynelbezilethynelbezylether (CAS No. 169247-38-5) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and reported biological activities position it as a promising candidate for further exploration in drug development. As advancements are made in synthetic methodologies and computational biology, compounds like this are expected to contribute substantially to innovation across various therapeutic disciplines.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:169247-38-5)4-Bromo-2-isopropylphenyl benzyl ether
A1138835
清らかである:99%
はかる:1g
価格 ($):466.0